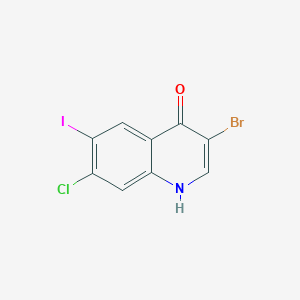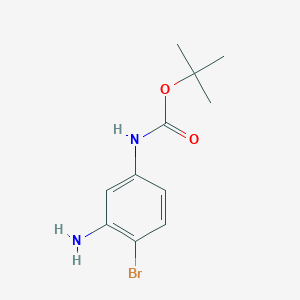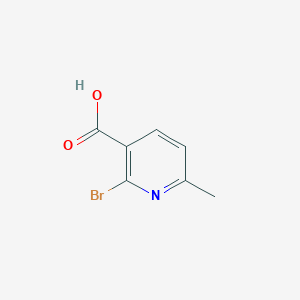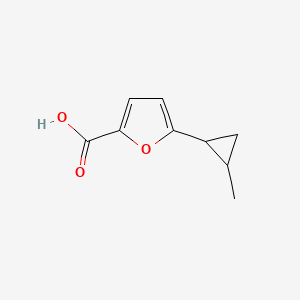![molecular formula C6H3BrClN3 B1373012 8-Bromo-6-cloroimidazo[1,2-b]piridazina CAS No. 933190-51-3](/img/structure/B1373012.png)
8-Bromo-6-cloroimidazo[1,2-b]piridazina
Descripción general
Descripción
8-Bromo-6-chloroimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C6H3BrClN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridazine ring. It is typically found as a white to light yellow crystalline solid.
Aplicaciones Científicas De Investigación
8-Bromo-6-chloroimidazo[1,2-b]pyridazine has several applications in scientific research:
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Bromo-6-chloroimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine on cells are multifaceted. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can impact the cell cycle, potentially leading to cell cycle arrest or progression depending on the context .
Molecular Mechanism
At the molecular level, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . Additionally, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or air . The degradation products can have different biological activities, potentially leading to changes in the observed effects on cellular function . Long-term studies have shown that prolonged exposure to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine vary with different dosages. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage or neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
8-Bromo-6-chloroimidazo[1,2-b]pyridazine is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound . Additionally, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine within these compartments can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine typically involves the bromination and chlorination of imidazo[1,2-b]pyridazine. A common method includes:
Bromination: Starting with 3-amino-6-bromopyridazine, bromination is carried out using a bromination reagent in a suitable solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it is believed to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Comparison: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, particularly in medicinal chemistry .
Propiedades
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJQXOCRMRVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676356 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933190-51-3 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)

![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)


